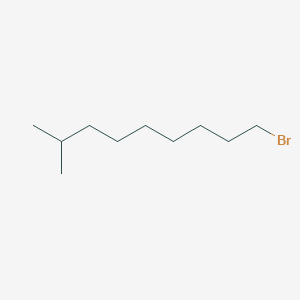
(3-氨基环戊基)甲醇
描述
“(3-Aminocyclopentyl)methanol” is an organic compound with the molecular formula C6H13NO . It is also known as ACPM. It has a molecular weight of 115.17 and is a synthetic intermediate useful for pharmaceutical synthesis .
Molecular Structure Analysis
The molecule contains a total of 21 bonds. There are 8 non-H bonds, 1 rotatable bond, 1 five-membered ring, 1 primary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol .科学研究应用
Huisgen 1,3-偶极环加成的催化剂
Ozcubukcu 等人 (2009) 的一项研究提出了一种三 (1-苄基-1H-1,2,3-三唑-4-基) 甲醇配体,该配体与 CuCl 络合后,可作为 Huisgen 1,3-偶极环加成的高效催化剂。此催化剂体系以其低催化剂负载、室温下的短反应时间以及与游离氨基的相容性而著称 (Ozcubukcu 等人,2009)。
苯胺的选择性单甲基化
Chen 等人 (2017) 探索了将原料甲醇用作绿色甲基化试剂。他们使用 N-杂环卡宾铱 (NHC-Ir) 配位组件作为固体分子催化剂,在温和条件下实现了苯胺的选择性 N-单甲基化。此过程可扩展到高功能化生物活性化合物的直接甲基化,表明在制药领域的潜在应用 (Chen 等人,2017)。
对生物膜中脂质动力学的影响
Nguyen 等人 (2019) 研究了甲醇对脂质动力学的影响。他们证明甲醇显着加速了脂质双层中 1,2-二肉豆蔻酰-sn-甘油-3-磷酸胆碱的转移和翻转动力学。这一发现对于理解甲醇等溶剂在生物膜和蛋白质脂质研究中的作用至关重要 (Nguyen 等人,2019)。
安全和危害
属性
IUPAC Name |
(3-aminocyclopentyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-6-2-1-5(3-6)4-8/h5-6,8H,1-4,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQDOKDLGGYIOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





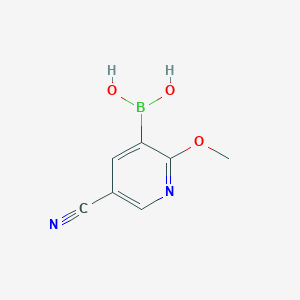
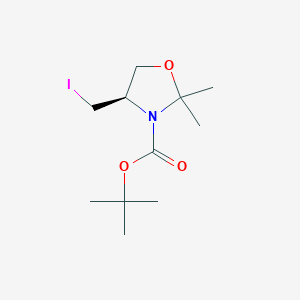
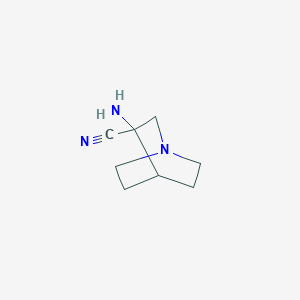
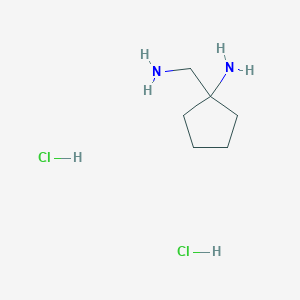


![[1-(Bromomethyl)cyclopropyl]methanamine](/img/structure/B3224481.png)




